molecular formula C18H23N3O4S B5155959 2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide

2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B5155959
M. Wt: 377.5 g/mol
InChI Key: JFOIIQYLCYLRSU-UHFFFAOYSA-N
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Description

2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of a phenoxy group, a sulfamoyl group, and a pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide typically involves multiple steps. One common method starts with the preparation of the phenoxy acetic acid derivative, which is then subjected to sulfonation to introduce the sulfamoyl group. The final step involves the coupling of the pyridinylmethyl group to the acetamide moiety under specific reaction conditions, such as the use of a suitable base and solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c1-13(2)21-26(23,24)16-6-7-17(14(3)9-16)25-12-18(22)20-11-15-5-4-8-19-10-15/h4-10,13,21H,11-12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOIIQYLCYLRSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC(C)C)OCC(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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